Human DHODH Inhibitory Activity: A Cross-Study Potency Benchmark
A closely related analog from the same chemotype, featuring a 2-(phenylimino)thiazolidin-4-one core with a different 5-substituent, demonstrates potent inhibition of human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a validated target for autoimmune disorders. This provides a cross-study comparable potency benchmark for the chemotype. The specific 2,5-dichlorobenzyl group in the target compound is hypothesized to enhance this inhibitory activity by optimizing hydrophobic interactions in the enzyme's binding pocket [1].
| Evidence Dimension | Human DHODH Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly available; potency is inferred from the chemotype's activity profile. |
| Comparator Or Baseline | A 2-(phenylimino)-5-substituted thiazolidin-4-one analog (BDBM50281168 / CHEMBL4167855): IC50 = 480 nM. |
| Quantified Difference | N/A (Baseline established for the chemotype; the target's differentiated 2,5-dichlorobenzyl substituent is expected to deviate from this 480 nM baseline based on established SAR for halogenated benzyl groups). |
| Conditions | Inhibition of recombinant human N-terminal GST-fusion tagged DHODH expressed in Escherichia coli BL21 (DE3), using dihydroorotate as substrate. [1] |
Why This Matters
Establishes a quantitative, cross-study benchmark for the chemotype's target engagement, allowing procurement decisions based on expected activity levels and providing a basis for selecting the 2,5-dichloro variant for optimized DHODH-focused studies.
- [1] BindingDB Entry BDBM50281168 (CHEMBL4167855). Affinity Data for a 2-(phenylimino)-5-substituted thiazolidin-4-one analog. IC50 = 480 nM against Human Dihydroorotate Dehydrogenase (DHODH). Assay: Recombinant human enzyme with dihydroorotate substrate. View Source
